molecular formula C18H18F2N2O3S B5820660 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone

1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone

Cat. No. B5820660
M. Wt: 380.4 g/mol
InChI Key: SYFDUWWGMIOVSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a potent and selective neurotoxin that is commonly used to study the noradrenergic system in the brain. DSP-4 has been shown to selectively damage noradrenergic neurons in the locus coeruleus (LC) and other regions of the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.

Mechanism of Action

The mechanism of action of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone involves the selective uptake of the compound by noradrenergic neurons, followed by the formation of a reactive metabolite that causes oxidative damage to the neurons. This leads to the selective destruction of noradrenergic neurons in the LC and other regions of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone are primarily related to the selective destruction of noradrenergic neurons in the brain. This can lead to a variety of effects, including changes in behavior, mood, and cognitive function. 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to produce long-lasting changes in the noradrenergic system, making it a valuable tool for studying the role of this system in various physiological and pathological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments include its selectivity for noradrenergic neurons, its ability to produce long-lasting changes in the noradrenergic system, and its well-established use in scientific research. However, there are also limitations to its use, including the potential for off-target effects, the need for careful dosing and administration, and the potential for variability in its effects across different species and experimental conditions.

Future Directions

There are many potential future directions for research involving 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone. These include studies of the role of the noradrenergic system in various physiological and pathological processes, as well as investigations into the potential therapeutic applications of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and related compounds. Other potential future directions include the development of new methods for administering 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and the exploration of its effects on different cell types and brain regions. Overall, 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a valuable tool for studying the noradrenergic system in the brain and has many potential applications in scientific research.

Synthesis Methods

1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4-difluorobenzene sulfonyl chloride, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to study the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the LC and other regions of the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.

properties

IUPAC Name

1-[4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O3S/c1-13(23)14-2-4-15(5-3-14)21-8-10-22(11-9-21)26(24,25)16-6-7-17(19)18(20)12-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFDUWWGMIOVSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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